6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride
Description
Properties
IUPAC Name |
6-ethyl-4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3.ClH/c1-5-13-6-7-17-16(8-13)20(14(11-22)12-23-17)24-15-9-18(25-2)21(27-4)19(10-15)26-3;/h6-10,12H,5H2,1-4H3,(H,23,24);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTRDZFZCPXPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C(=C3)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Trimethoxyphenylamino Group: This step can be achieved through a nucleophilic aromatic substitution reaction where the quinoline core reacts with 3,4,5-trimethoxyaniline under suitable conditions.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction, often using reagents like potassium cyanide or trimethylsilyl cyanide.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the carbonitrile group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the quinoline or trimethoxyphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride exhibits promising anticancer properties. Its mechanism of action appears to involve:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines.
- Induction of Apoptosis : It triggers programmed cell death in malignant cells through intrinsic pathways.
Case Studies
-
Study on Breast Cancer Cells :
- In vitro assays demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells.
- Mechanistic studies revealed activation of caspase pathways leading to apoptosis.
-
Study on Lung Cancer Cells :
- In a study involving A549 lung cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell proliferation and migration.
- The compound was shown to downregulate key oncogenes involved in tumor progression.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens:
- Bacterial Strains : Exhibited activity against Gram-positive and Gram-negative bacteria.
- Fungal Strains : Showed effectiveness against common fungal infections.
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus disrupting cell division. This compound may also inhibit other enzymes and receptors, contributing to its biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Core
6-Ethyl-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile Hydrochloride
- Key Difference: The phenylamino group bears a 3-trifluoromethyl substituent instead of 3,4,5-trimethoxy.
- Compared to the trimethoxy derivative, this compound may exhibit lower solubility due to reduced polarity but improved metabolic stability .
4-(4-(Dimethylamino)phenyl)-1,2,5,6,7,8-hexahydro-2-oxoquinoline-3-carbonitrile (1a)
- Key Differences: Hexahydroquinoline core (partially saturated) with a 2-oxo group, reducing planarity. 4-dimethylaminophenyl substituent, a strong electron-donating group.
- Implications: The non-aromatic core may limit intercalation with DNA or tubulin binding, a mechanism common to planar antineoplastic agents like combretastatin A-4 . Demonstrated hepatoprotective activity in carbon tetrachloride-induced toxicity models, highlighting divergent biological applications compared to the target compound .
Comparison with Combretastatin A-4 and Prodrugs
Combretastatin A-4 (Stilbene Derivative)
- Structure : (Z)-stilbene with 3,4,5-trimethoxyphenyl and 4-methoxyphenyl groups.
- Key Differences: Rigid stilbene backbone (vs. quinoline) reliant on the Z-configuration for antimicrotubule activity. Phosphate prodrugs (e.g., sodium phosphate salts) developed to enhance water solubility, contrasting with the hydrochloride salt strategy used for quinoline derivatives .
- Implications: The target compound’s quinoline core offers greater rigidity and metabolic stability compared to combretastatin’s flexible stilbene structure. Hydrochloride salts may provide simpler solubility enhancement but lack the enzymatic activation mechanism of phosphate prodrugs .
Key Research Findings and Implications
Substituent Effects: 3,4,5-Trimethoxy groups enhance binding to kinases or tubulin through hydrogen bonding and hydrophobic interactions, similar to combretastatin A-4 .
Core Structure Influence: Quinoline derivatives exhibit greater rigidity and aromaticity compared to hexahydroquinolines or stilbenes, favoring interactions with planar binding sites (e.g., DNA topoisomerases).
Solubility Strategies :
- Hydrochloride salts are effective for basic compounds but lack the targeted release mechanism of phosphate prodrugs , which are cleaved in vivo to release active metabolites .
Biological Activity
6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Quinoline Core : The quinoline structure is typically formed through a cyclization reaction involving appropriate aniline derivatives and carbonitriles.
- Substitution Reactions : The introduction of the ethyl group and the trimethoxyphenyl moiety is achieved through nucleophilic substitution reactions.
- Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt to enhance solubility and stability.
Biological Evaluation
Recent studies have demonstrated the potent biological activity of this compound, particularly in inhibiting cancer cell proliferation.
Antiproliferative Activity
The compound has shown significant antiproliferative effects against various human cancer cell lines. For instance:
- IC50 Values : In studies involving HCT116 (colon carcinoma), MCF-7 (breast cancer), and Huh7 (liver cancer) cell lines, IC50 values ranged from 0.03 to 0.18 μM , indicating high potency against these malignancies .
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 0.03 - 0.18 |
| MCF-7 | 0.03 - 0.18 |
| Huh7 | 0.03 - 0.18 |
The mechanism underlying the antiproliferative activity involves multiple pathways:
- Tubulin Inhibition : The compound acts as a colchicine-binding site inhibitor, disrupting tubulin polymerization and leading to microtubule disassembly .
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division .
- Apoptosis Induction : Evidence suggests that treatment with this compound results in apoptosis in cancer cells, further contributing to its anticancer effects .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- In Vivo Studies : In orthotopic tumor models using Huh7 cells, administration of the compound significantly inhibited tumor growth without observable toxicity .
- Comparative Studies : When compared to traditional chemotherapeutics like Trichostatin A (TSA), the compound exhibited superior activity with lower toxicity profiles .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound with high purity?
- Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are effective for introducing the 3,4,5-trimethoxyphenyl group to the quinoline core. Use PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands like PCy₃ in DMF or 1,2-dimethoxyethane at 80–100°C for 4–12 hours . Purify via column chromatography with ethyl acetate/hexane gradients (5–20%) to isolate the product. Monitor reaction progress using TLC and confirm purity via HPLC (≥95%) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D conformation of the quinoline core and substituent orientation (e.g., dihedral angles between the trimethoxyphenyl and quinoline groups) .
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group at position 6, methoxy groups at 3,4,5-positions). Assign peaks using DEPT-135 and HSQC .
- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion [M+H]⁺ and fragmentation patterns .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture, light, and high temperatures (>40°C). Use desiccants (silica gel) in storage cabinets .
Q. What safety protocols are critical during handling?
- Methodological Answer :
Q. What solvents are compatible for solubility testing?
- Methodological Answer : Test solubility in DMSO (primary stock solution), followed by dilution in PBS (pH 7.4) or ethanol. Use sonication (30 min) and vortexing to ensure homogeneity. Centrifuge at 10,000 rpm to remove undissolved particles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed using this compound?
- Methodological Answer :
- Systematic substitution : Replace the ethyl group (position 6) with halogens (Cl, Br) or bulkier alkyl chains to assess steric effects. Modify the 3,4,5-trimethoxyphenyl group to mono-/dimethoxy variants .
- Biological assays : Screen derivatives against kinase targets (e.g., EGFR, VEGFR) using ATP-binding assays. Correlate IC₅₀ values with substituent electronic properties (Hammett constants) .
Q. How to validate analytical methods for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS validation : Optimize mobile phase (acetonitrile/0.1% formic acid) and column (C18, 2.6 µm). Validate linearity (1–100 ng/mL), LOD/LOQ (0.3/1 ng/mL), and recovery rates (≥85%) .
- Cross-lab reproducibility : Compare results across three independent labs using spiked plasma samples. Apply ANOVA to assess inter-lab variability .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48–72 hrs). Control for batch-to-bcompound variability via NMR purity checks .
- Meta-analysis : Pool data from published studies (e.g., IC₅₀ values) and apply multivariate regression to identify confounding factors (e.g., solvent choice, serum content) .
Q. What computational strategies model its interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to dock the compound into ATP-binding pockets (e.g., PDB ID: 1M17). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD/RMSF to identify flexible regions in the protein-ligand complex .
Q. How to optimize reaction yields when scaling up synthesis?
- Methodological Answer :
- Process intensification : Use flow chemistry with Pd-immobilized catalysts to reduce metal leaching. Optimize residence time (10–15 min) and temperature (90°C) .
- Quality control : Implement in-line PAT tools (e.g., ReactIR) to monitor intermediate formation. Adjust reagent stoichiometry dynamically based on real-time data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
